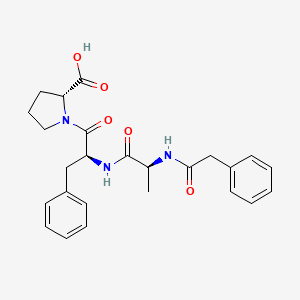
benzylcarbonyl-Ala-Phe-D-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylcarbonyl-Ala-Phe-D-Pro-OH is a synthetic peptide compound composed of the amino acids alanine, phenylalanine, and proline. The benzylcarbonyl group is attached to the N-terminus of the peptide, providing protection during synthesis. This compound is often used in peptide synthesis and research due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzylcarbonyl-Ala-Phe-D-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (D-proline) to a solid resin. The subsequent amino acids (phenylalanine and alanine) are added sequentially using coupling reagents such as HATU and DIPEA. The benzylcarbonyl group is introduced at the N-terminus to protect the peptide during synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same steps of solid-phase peptide synthesis, but with optimized reaction conditions and purification methods to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzylcarbonyl-Ala-Phe-D-Pro-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The benzylcarbonyl group can be reduced to form the free amine.
Substitution: The benzylcarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized phenylalanine derivatives.
Reduction: Free amine form of the peptide.
Substitution: Peptides with different protecting groups or functional groups.
Wissenschaftliche Forschungsanwendungen
Benzylcarbonyl-Ala-Phe-D-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and as a reference standard in analytical methods.
Wirkmechanismus
The mechanism of action of benzylcarbonyl-Ala-Phe-D-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-Ala-Pro-OH: Another peptide with a benzylcarbonyl group, used in peptide synthesis and research.
Cbz-β-Ala-L-Pro-OH: A similar compound with a β-alanine residue, used in biochemical studies.
H-D-ALA-PRO-PHE-OH: A peptide with a similar sequence but without the benzylcarbonyl group.
Uniqueness
Benzylcarbonyl-Ala-Phe-D-Pro-OH is unique due to its specific sequence and the presence of the benzylcarbonyl group, which provides stability and protection during synthesis. This makes it a valuable tool in peptide research and synthesis, offering advantages in terms of reactivity and selectivity compared to similar compounds.
Eigenschaften
Molekularformel |
C25H29N3O5 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
(2R)-1-[(2S)-3-phenyl-2-[[(2S)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29N3O5/c1-17(26-22(29)16-19-11-6-3-7-12-19)23(30)27-20(15-18-9-4-2-5-10-18)24(31)28-14-8-13-21(28)25(32)33/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,29)(H,27,30)(H,32,33)/t17-,20-,21+/m0/s1 |
InChI-Schlüssel |
ZFPLVRDMVOUNGK-DZFGPLHGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)O)NC(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


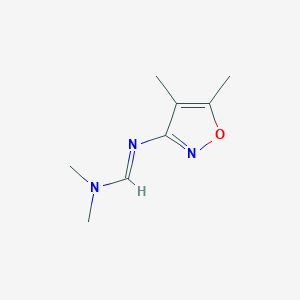

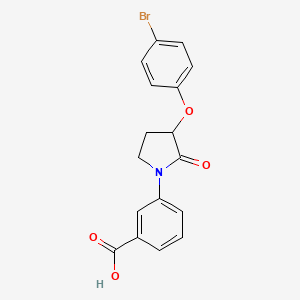
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)
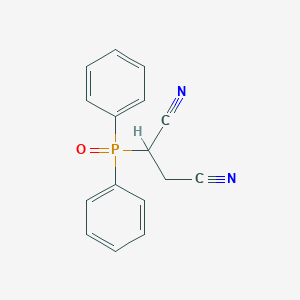

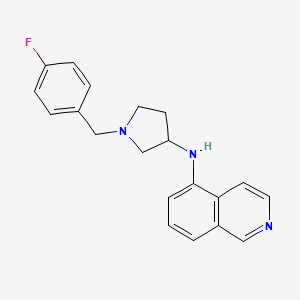
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
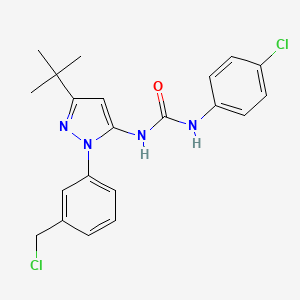
![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
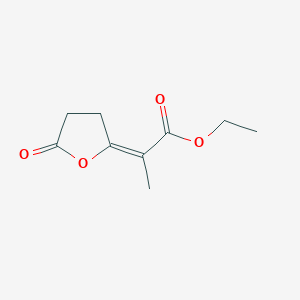
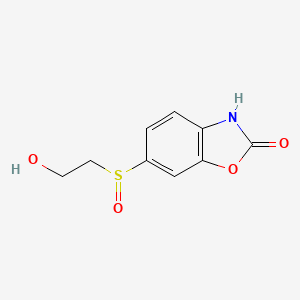
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)
